molecular formula C10H9N3 B573111 [3,4'-Bipyridin]-4-amine CAS No. 1214379-46-0

[3,4'-Bipyridin]-4-amine

Cat. No.: B573111
CAS No.: 1214379-46-0
M. Wt: 171.203
InChI Key: KTXOCBWQPQKDNK-UHFFFAOYSA-N
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Description

[3,4’-Bipyridin]-4-amine is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of [3,4’-Bipyridin]-4-amine allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Scientific Research Applications

[3,4’-Bipyridin]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Related compounds have been found to interact with proteins such asTyrosine-protein kinase BTK . This protein plays a crucial role in B-cell development, differentiation, and signaling .

Mode of Action

It’s known that similar compounds can bind to their targets and alter their function . For instance, the compound Fenebrutinib, which has a similar structure, is known to inhibit the Tyrosine-protein kinase BTK . This inhibition can lead to changes in cellular signaling pathways, potentially affecting cell growth and survival .

Biochemical Pathways

Compounds that interact with proteins like tyrosine-protein kinase btk can influence various cellular processes, including cell growth, differentiation, and apoptosis . These processes are part of complex biochemical pathways that regulate cell behavior and response to external stimuli.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . Factors such as solubility, permeability, protein binding, and metabolic stability can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

Based on its potential interaction with proteins like tyrosine-protein kinase btk, it could influence cellular processes such as cell growth, differentiation, and apoptosis . These effects could potentially alter the behavior of cells, influencing their survival and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target, how it is metabolized, and how it is excreted . Additionally, factors such as diet, physical activity levels, and social environment can influence how a compound is absorbed and distributed in the body, potentially affecting its bioavailability and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a pyridine boronic acid with a halogenated pyridine under palladium catalysis . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions generally require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures.

Industrial Production Methods: Industrial production of [3,4’-Bipyridin]-4-amine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: [3,4’-Bipyridin]-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert [3,4’-Bipyridin]-4-amine to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Uniqueness of [3,4’-Bipyridin]-4-amine: The unique positioning of the amino group in [3,4’-Bipyridin]-4-amine allows for specific interactions and reactivity that are not observed in other bipyridine derivatives. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-pyridin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-3-6-13-7-9(10)8-1-4-12-5-2-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXOCBWQPQKDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673525
Record name [3,4'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-46-0
Record name [3,4'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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